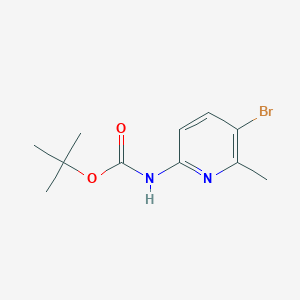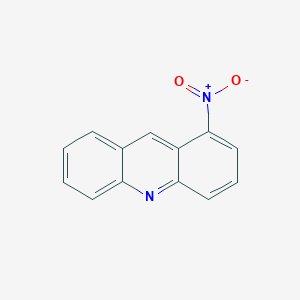
Nitroacridine
Vue d'ensemble
Description
Nitroacridine is a derivative of acridine . Acridine derivatives are a class of compounds that have been extensively researched for their potential as anti-cancer drugs . They are known for their high cytotoxic activity . Nitroacridine, specifically 9-(2′-hydroxyethylamino)-4-methyl-1-nitroacridine (C1748), has been identified as a promising anti-tumor drug .
Synthesis Analysis
The synthesis of acridine derivatives, including Nitroacridine, involves varying the type and position of the substituent on the acridine core . This is done to broaden the applicability of acridine derivatives . A one-pot reaction involving a single palladium species has been used to catalyze two distinct reaction steps .Molecular Structure Analysis
Acridine derivatives are characterized by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The planar form of these derivatives makes them likely to intercalate into double-stranded DNA .Chemical Reactions Analysis
The reactivity of the acridine ring and the mechanisms of the reaction occurring at the position of 9 or 10 of 9-substituted acridines have been reviewed . The photocytotoxicity of propyl acridine, for example, acts against leukemia cell lines .Applications De Recherche Scientifique
Hypoxia-Selective Cytotoxicity
Nitroacridine derivatives, such as nitracrine, have been identified as potent hypoxia-selective cytotoxic agents. This characteristic makes them particularly effective against hypoxic tumor cells in culture. However, they undergo rapid reductive metabolism, limiting their effectiveness in vivo. Despite this, their potential as hypoxia-selective agents continues to be explored (Wilson, Denny, Stewart, Fenn, & Probert, 1986).
Redox Properties and Structural Modifications
Research has focused on modifying the structure of nitroacridine derivatives to improve their redox properties and, consequently, their hypoxia-selective toxicity. For instance, 4-substituted derivatives of nitracrine have been synthesized to lower reduction potentials and stabilize metabolic rates, maintaining hypoxia-selective toxicity in cell culture (Wilson, Anderson, & Denny, 1989).
Radiosensitization of Mammalian Cells
Nitroacridines like nitracrine have also been studied for their potential as radiosensitizers. They demonstrate the ability to sensitize hypoxic cells to radiation, which is valuable in cancer therapy. The structure-activity relationships of these compounds, including their DNA intercalation properties and reduction potentials, have been extensively studied (Roberts, Denny, Wakelin, Anderson, & Wilson, 1990).
Cytotoxic Mechanism of Action
Investigations into the mode of action of nitroacridines reveal that their cytotoxic effects do not solely depend on physicochemical binding with DNA. Instead, their metabolites, formed through reductive processes, likely attach to and alter the structure or function of DNA in sensitive cells, leading to cytotoxic effects (Pawlak, Matuszkiewicz, Pawlak, & Konopa, 1983).
Synthesis and Stability of Tritiated Derivatives
Research into tritiated nitroacridine derivatives has been conducted to aid in understanding their mode of action. These derivatives, such as nitracrine, show increased toxicity under hypoxic conditions, but their close relatives do not always demonstrate this selectivity. The synthesis and stability of these compounds have been studied to further explore their potential applications (Denny, Chambers, Stewart, & Wilson, 1985).
Mécanisme D'action
The principal mode of action of acridine, including Nitroacridine, is DNA intercalation . This intercalation, fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .
Orientations Futures
The development of Nitroacridine analogues as autophagy inducers is seen as a potential strategy for cancer therapy . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . This will not only likely be a potential strategy for cancer therapy but will also facilitate a better understanding of the complicated roles of autophagy in normal physiology and pathophysiology .
Propriétés
IUPAC Name |
1-nitroacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)14-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEULBIVHZVMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485113 | |
| Record name | nitroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitroacridine | |
CAS RN |
30904-48-4 | |
| Record name | nitroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



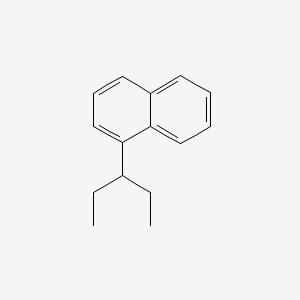

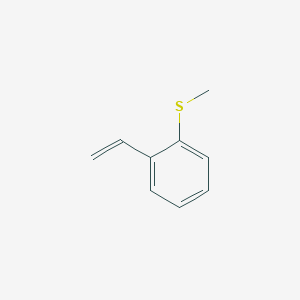
![2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3051011.png)

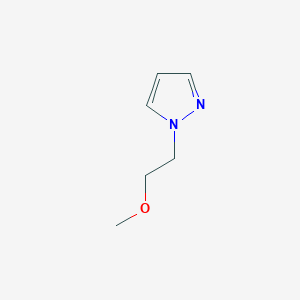

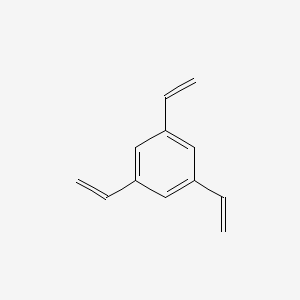

![Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-](/img/structure/B3051020.png)



